molecular formula C19H27NO3 B3935037 ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate

ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate

Cat. No. B3935037
M. Wt: 317.4 g/mol
InChI Key: DBTUQAGDZPQWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate, also known as BMCD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMCD belongs to the class of compounds known as prolyl oligopeptidase inhibitors, which have been shown to have promising effects in the treatment of neurodegenerative diseases and psychiatric disorders.

Scientific Research Applications

Ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have promising effects in the treatment of psychiatric disorders such as depression and anxiety.

Mechanism of Action

Ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate works by inhibiting the enzyme prolyl oligopeptidase, which is involved in the degradation of neuropeptides. By inhibiting this enzyme, ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate increases the levels of neuropeptides in the brain, which can have a positive effect on cognitive function and mood.
Biochemical and Physiological Effects
ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neuropeptides in the brain, which can improve cognitive function and mood. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate is that it is a selective inhibitor of prolyl oligopeptidase, which means that it does not affect other enzymes in the brain. This makes it a useful tool for studying the role of prolyl oligopeptidase in neurodegenerative diseases and psychiatric disorders. One limitation of ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate is that it is not very soluble in water, which can make it difficult to work with in lab experiments.

Future Directions

There are a number of future directions for research on ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate. One area of research is the development of more effective synthesis methods for ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate. Another area of research is the investigation of the potential therapeutic applications of ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate in the treatment of neurodegenerative diseases and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate and its biochemical and physiological effects.

properties

IUPAC Name

ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-3-23-19(22)17(16-12-8-5-9-13-16)18(21)20(2)14-15-10-6-4-7-11-15/h4,6-7,10-11,16-17H,3,5,8-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTUQAGDZPQWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200630
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate
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ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate
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ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate
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ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate
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ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate
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ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate

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